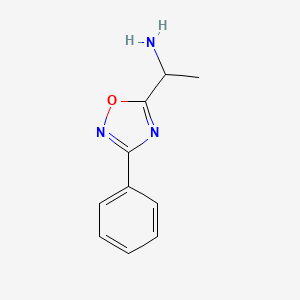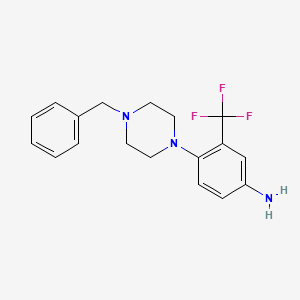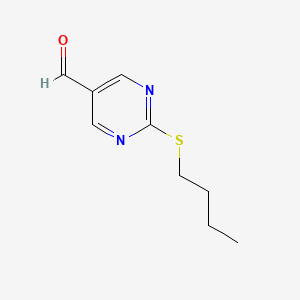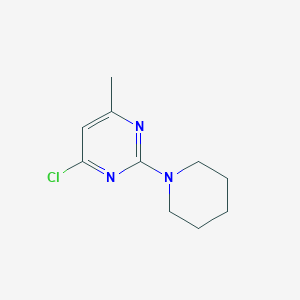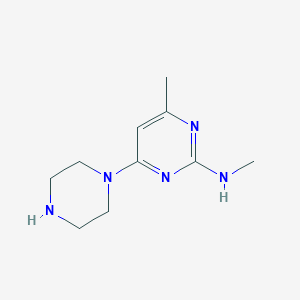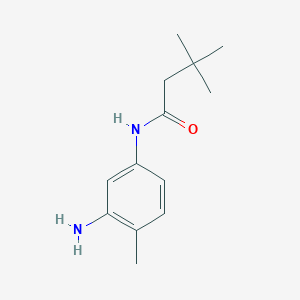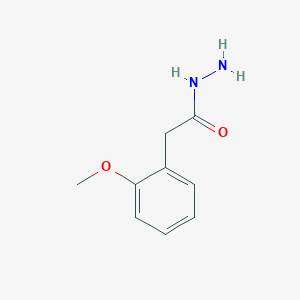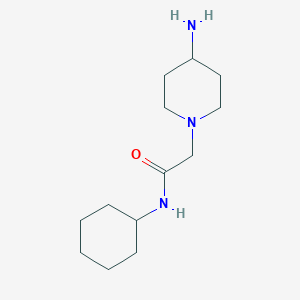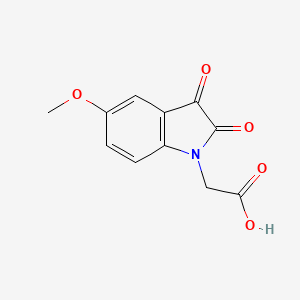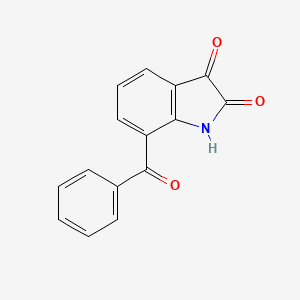
7-Benzoyl-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
7-Benzoyl-1H-indole-2,3-dione can be synthesized through various synthetic routes. One common method involves the bromination of indole derivatives followed by further functionalization . The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
the synthesis likely involves large-scale bromination and subsequent purification processes to ensure high purity and yield .
化学反应分析
Types of Reactions
7-Benzoyl-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other indole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide or Grignard reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .
科学研究应用
7-Benzoyl-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of high-purity chemicals for various industrial applications.
作用机制
The mechanism of action of 7-Benzoyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
相似化合物的比较
Similar Compounds
Bromfenac: A nonsteroidal anti-inflammatory drug related to 7-Benzoyl-1H-indole-2,3-dione.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Isoindoline-1,3-dione: A compound with a similar dione structure.
Uniqueness
Its structure allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C15H9NO3 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC 名称 |
7-benzoyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H9NO3/c17-13(9-5-2-1-3-6-9)10-7-4-8-11-12(10)16-15(19)14(11)18/h1-8H,(H,16,18,19) |
InChI 键 |
DCLKAUIECUBKDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC(=O)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


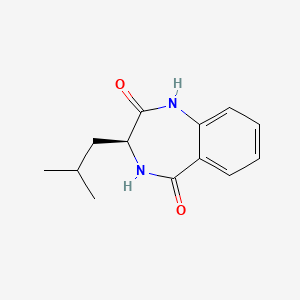
![5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369178.png)
![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)
![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)
